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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinaldehyde

Cat. No.: B1321789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 4-(Trifluoromethyl)nicotinaldehyde, a significant building block in medicinal

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and application in further research and

development.

Spectroscopic Data Summary
The empirical formula for 4-(Trifluoromethyl)nicotinaldehyde is C₇H₄F₃NO, and its molecular

weight is 175.11 g/mol . The structural and electronic environment of the molecule gives rise to

a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.24 s 1H -CHO

9.22 s 1H H-2

8.39 dd 8.1, 1.9 1H H-6

7.91 d 8.1 1H H-5

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm
Quartet Coupling Constant
(J) Hz

Assignment

189.3 C=O (aldehyde)

152.3 35.4 C-4

151.7 C-2

137.7 C-6

133.1 0.9 C-3

121.0 2.7 C-5

120.9 275.8 CF₃

Infrared (IR) Spectroscopy
While an experimental spectrum for 4-(Trifluoromethyl)nicotinaldehyde was not available,

the following table outlines the predicted characteristic absorption bands based on its functional

groups.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3050 Medium Aromatic C-H Stretch

~2850, ~2750 Medium-Weak
Aldehyde C-H Stretch (Fermi

resonance)

~1705 Strong
C=O Stretch (Aromatic

Aldehyde)

~1600, ~1470 Medium-Weak
Pyridine Ring C=C and C=N

Stretching

~1300-1100 Strong
C-F Stretching (Trifluoromethyl

group)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.

High-Resolution Mass Spectrometry (HRMS-EI)

Ion Calculated m/z Found m/z

[M]⁺ 175.0245 175.0246

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general protocols are outlined below.

NMR Spectroscopy
A sample of 4-(Trifluoromethyl)nicotinaldehyde was dissolved in deuterated chloroform

(CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.
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IR Spectroscopy
The predicted IR absorption data is based on established correlation tables for characteristic

functional group vibrations. Experimentally, an IR spectrum would typically be obtained using a

Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film

on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry
High-resolution mass spectrometry was performed using an electron ionization (EI) source. The

sample was introduced into the mass spectrometer, and the resulting ions were analyzed to

determine their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the

spectroscopic data for a chemical compound like 4-(Trifluoromethyl)nicotinaldehyde.

Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-
(Trifluoromethyl)nicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1321789#spectroscopic-data-of-4-
trifluoromethyl-nicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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